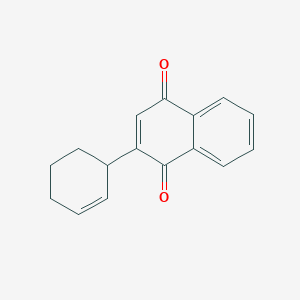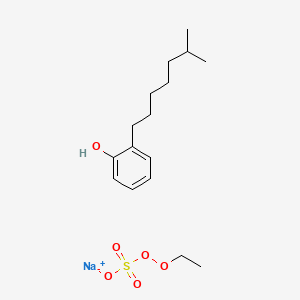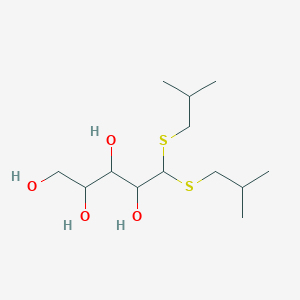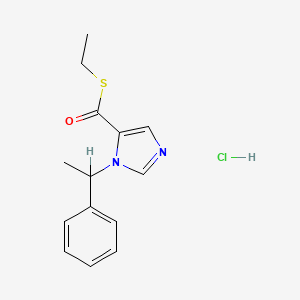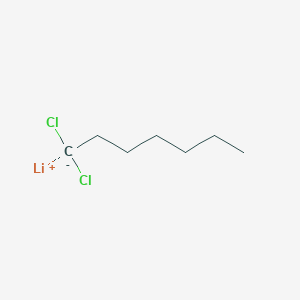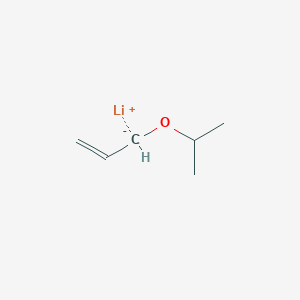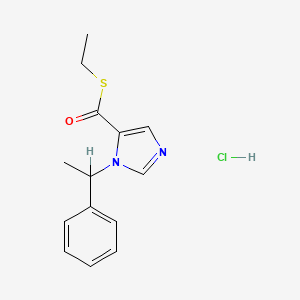![molecular formula C26H26 B14472169 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 69734-00-5](/img/structure/B14472169.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is an organic compound with a complex structure characterized by the presence of phenylene and dimethylbenzene groups connected through ethene linkages
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be achieved through several synthetic routes. One common method involves the condensation reaction of 1,4-phenylenedi(ethene-2,1-diyl) with 2,5-dimethylbenzene under specific reaction conditions. This reaction typically requires a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve mechanosynthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce dihydro derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying molecular interactions and pathwaysAdditionally, in industry, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression .
Comparison with Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) can be compared with other similar compounds, such as 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene) and 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,5-bis(2-methyl-2-propanyl)benzene) . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) lies in its specific combination of phenylene and dimethylbenzene groups, which confer distinct reactivity and functionality.
Properties
CAS No. |
69734-00-5 |
|---|---|
Molecular Formula |
C26H26 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[2-[4-[2-(2,5-dimethylphenyl)ethenyl]phenyl]ethenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H26/c1-19-5-7-21(3)25(17-19)15-13-23-9-11-24(12-10-23)14-16-26-18-20(2)6-8-22(26)4/h5-18H,1-4H3 |
InChI Key |
CTFRTQUXFOLBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=CC=C(C=C2)C=CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


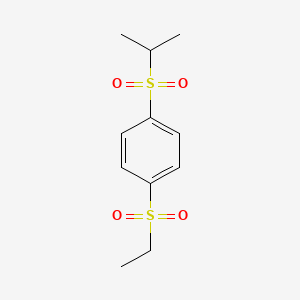
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
